molecular formula C10H20N2O3 B3112227 tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1886799-52-5

tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B3112227
CAS No.: 1886799-52-5
M. Wt: 216.28
InChI Key: ZJLQOBHAWWWERW-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: tert-Butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate Molecular Formula: C₁₀H₂₀N₂O₃ Molecular Weight: 216.2774 g/mol CAS Number: 1207853-71-1 Structure: A pyrrolidine ring with (3R,4R) stereochemistry, featuring an amino group at position 3, a hydroxymethyl group at position 4, and a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-4-7(6-13)8(11)5-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLQOBHAWWWERW-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the protection of the amino group and the introduction of the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow microreactor systems. These systems offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Formation of a primary amine from the amino group.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the electrophile used.

Scientific Research Applications

tert-Butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. For example, it may inhibit enzymes involved in the biosynthesis of nucleotides, thereby exerting antiviral or anticancer effects. The presence of both amino and hydroxymethyl groups allows for multiple binding interactions with target proteins, enhancing its efficacy .

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥97% (commercially available)
  • Storage : Stable at room temperature .
  • Applications : Widely used as a chiral intermediate in pharmaceutical synthesis, particularly for developing protein degraders and kinase inhibitors .

Comparison with Structurally Similar Compounds

The compound is compared to pyrrolidine derivatives with analogous stereochemistry, functional groups, or substituents. Key differences in reactivity, stability, and applications are highlighted.

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes References
tert-Butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate C₁₀H₂₀N₂O₃ 216.28 -NH₂ (C3), -CH₂OH (C4) Protein degrader building blocks; chiral intermediate in drug synthesis
tert-Butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate C₁₀H₁₉NO₄ 217.26 -OH (C3), -CH₂OH (C4) Precursor for ATX inhibitors; lower reactivity due to -OH vs. -NH₂
tert-Butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate C₉H₁₆FNO₃ 205.23 -F (C3), -OH (C4) Enhanced metabolic stability; fluorine improves bioavailability
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate C₁₁H₁₈F₃NO₃ 299.26 -OH (C3), -CH₃ (C4), -CF₃ (C3) Lipophilicity modifier; used in CNS-targeting drug candidates
rac-tert-Butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate C₁₂H₂₀N₄O₂ 264.31 -NH₂ (C3), pyrazole (C4) Heterocyclic functionalization for kinase inhibitor scaffolds

Key Research Findings

Reactivity Differences: The amino-hydroxymethyl derivative (target compound) exhibits higher nucleophilicity at the -NH₂ group compared to the hydroxy-hydroxymethyl analog, enabling efficient coupling reactions in peptide synthesis . Fluorinated analogs (e.g., C₉H₁₆FNO₃) show reduced basicity due to electron-withdrawing -F, making them less reactive in SN2 reactions but more stable in vivo .

Stereochemical Impact :

  • (3R,4R) stereochemistry in the target compound enhances binding affinity to enzymatic targets (e.g., kinases) compared to racemic mixtures .

Thermal Stability: The Boc-protected amino group in the target compound decomposes at ~219–221°C, whereas the hydroxyl analog (C₁₀H₁₉NO₄) degrades at lower temperatures (~340°C predicted) due to hydrogen bonding .

Biological Activity: Hydroxymethyl groups (e.g., in C₁₀H₂₀N₂O₃) improve water solubility, critical for oral bioavailability, while trifluoromethyl groups (e.g., C₁₁H₁₈F₃NO₃) enhance membrane permeability .

Biological Activity

tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant potential in biological applications. Its molecular formula is C10H20N2O3C_{10}H_{20}N_{2}O_{3} and it has a molecular weight of 216.28 g/mol. The compound is characterized by its pyrrolidine structure, which contributes to its unique biological activity.

  • IUPAC Name: this compound
  • CAS Number: 1207853-71-1
  • Purity: 97%
  • Molecular Structure:
Smiles O=C(OC(C)(C)C)N(C[C@@H]1N)C[C@H]1CO\text{Smiles }O=C(OC(C)(C)C)N(C[C@@H]1N)C[C@H]1CO

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas.

Anticancer Activity

Recent research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, studies have shown that certain pyrrolidine derivatives can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism involves the activation of apoptotic pathways, making these compounds candidates for further development in cancer therapies .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It is suggested that the structural features of pyrrolidine enhance its ability to cross the blood-brain barrier, which is crucial for treating neurodegenerative diseases. Research indicates that similar compounds can inhibit cholinesterase and exhibit antioxidant properties, potentially benefiting conditions like Alzheimer's disease .

Case Studies

  • Study on Cytotoxicity:
    • A study focused on the cytotoxic effects of this compound showed that it has a higher cytotoxicity compared to traditional chemotherapeutics. The results demonstrated a significant reduction in cell viability in treated cancer cells .
  • Neuroprotective Mechanisms:
    • Another investigation highlighted the neuroprotective mechanisms of related pyrrolidine compounds. These studies found that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a potential role in treating neurodegenerative disorders .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis in FaDu cells
NeuroprotectionInhibits cholinesterase; antioxidant effects
CytotoxicityHigher cytotoxicity than traditional drugs

Q & A

Basic: What are the key methodologies for synthesizing tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate?

Answer:
The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. A common route includes:

Hydroxymethylation : Reacting tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate with methanesulfonyl chloride in acetone, followed by lithium bromide substitution to introduce bromine .

Amination : Stereoselective introduction of the amino group using ammonia or protected amines under controlled pH and temperature.

Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is used for amine protection, ensuring stability during subsequent reactions .

Key Reaction Conditions:

StepReagents/ConditionsPurposeReference
1MeSO₂Cl, LiBr, acetone, 24hIntroduce bromine
2NH₃, pH 9–10, 0–5°CStereoselective amination

Basic: How is the stereochemical configuration of the compound verified experimentally?

Answer:
The (3R,4R) configuration is confirmed using:

  • Chiral HPLC : Separates enantiomers based on retention times, using columns like Chiralpak IA/IB .
  • X-ray Crystallography : Provides unambiguous structural data (e.g., bond angles, torsion angles) .
  • Optical Rotation/CD Spectroscopy : Compares observed rotation with literature values for chiral centers .

Basic: What safety protocols are recommended for handling this compound?

Answer:
The compound is classified under H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Protocols include:

  • PPE : Nitrile gloves, safety goggles, and lab coats .
  • Ventilation : Use fume hoods during synthesis or purification.
  • Storage : Sealed containers in dry, dark conditions at 2–8°C .

Advanced: How can synthetic yield be optimized while maintaining stereochemical purity?

Answer:
Optimization strategies include:

  • Catalyst Screening : Chiral catalysts (e.g., Ru-BINAP) improve enantioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates without racemization .
  • Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions during amination .

Data Contradiction Note: Reported molecular weights (216.28 vs. 217.26 g/mol) may arise from isotopic variations or salt forms. Confirm via high-resolution mass spectrometry (HRMS) .

Advanced: How does stereochemistry influence biological activity in enzyme inhibition studies?

Answer:
The (3R,4R) configuration enhances binding to enzyme active sites:

  • Enzyme Assays : Test inhibition of nucleotide biosynthesis enzymes (e.g., methylthioadenosine nucleosidase) using IC₅₀ measurements. The hydroxymethyl group forms hydrogen bonds with catalytic residues .
  • Molecular Docking : Simulations reveal (3R,4R) stereochemistry aligns better with hydrophobic pockets in target proteins .

Advanced: How to resolve discrepancies in reported physical properties (e.g., melting point, solubility)?

Answer:
Discrepancies may stem from polymorphic forms or impurities. Mitigation strategies:

  • Recrystallization : Use solvent systems like ethyl acetate/hexane to isolate pure polymorphs .
  • Analytical Cross-Validation : Compare DSC (melting point) and HPLC data across labs .
  • Literature Review : Prioritize peer-reviewed sources over supplier catalogs .

Advanced: What methodologies troubleshoot impurities in final product batches?

Answer:
Common impurities (e.g., diastereomers, Boc-deprotected byproducts) are addressed via:

  • Flash Chromatography : Gradient elution (hexane/EtOAc 4:1 to 1:1) removes polar impurities .
  • LC-MS Monitoring : Detects low-abundance impurities (<0.1%) for real-time process adjustments .
  • Crystallization Conditions : Adjusting pH or temperature selectively precipitates the target compound .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:
Focus on modifying functional groups while preserving the pyrrolidine core:

Amino Group Modifications : Introduce alkyl/acyl substituents to test steric effects on enzyme binding .

Hydroxymethyl Replacement : Substitute with fluoromethyl or azidomethyl groups to probe electronic effects .

Biological Testing : Use cell-based assays (e.g., cytotoxicity in cancer lines) and compare with parent compound .

Example SAR Table:

DerivativeModificationIC₅₀ (Enzyme X)Cytotoxicity (µM)
ParentNone12 nM>100
Fluoromethyl−CH₂OH → −CH₂F8 nM85
Azidomethyl−CH₂OH → −CH₂N₃25 nM45

Data from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.